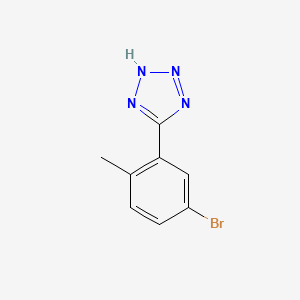

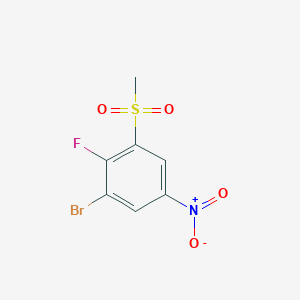

![molecular formula C10H12ClN3O B1380063 [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamin-hydrochlorid CAS No. 1461713-84-7](/img/structure/B1380063.png)

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Anti-Trypanosomale Aktivität

Der 1,2,4-Oxadiazol-Rest wurde hinsichtlich seiner möglichen Wirkungsweise gegen die Trypanosoma cruzi-Cystein-Protease Cruzain untersucht. Dies deutet darauf hin, dass Verbindungen mit diesem Rest, wie z. B. "[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamin-hydrochlorid", auf ihre anti-trypanosomale Aktivität durch molekulares Docking und anschließende Bewertung der Zytotoxizität untersucht werden könnten .

Antikrebs-Eigenschaften

Derivate des 1,3,4-Oxadiazols haben eine vielversprechende Zytotoxizität gegen verschiedene Krebszelllinien gezeigt. Obwohl es sich bei der betreffenden spezifischen Verbindung um ein 1,2,4-Oxadiazol-Derivat handelt, kann es auch Antikrebs-Eigenschaften besitzen, die weiter untersucht werden könnten .

σ-Rezeptorbindung

1,2,4-Oxadiazol-Derivate wurden auf ihre Bindungsaffinität zu σ-Rezeptoren untersucht. Diese Rezeptoren sind an mehreren biologischen Prozessen und Krankheiten beteiligt. Die betreffende Verbindung könnte möglicherweise auf ihre Affinität und Selektivität zu σ-Rezeptoren untersucht werden .

Arzneistoffstabilität

Der 1,2,4-Oxadiazol-Heterocyclus ist für seine hydrolytische und metabolische Stabilität im Vergleich zu Amiden bekannt. Diese Eigenschaft macht ihn zu einem wichtigen Pharmakophor für die Entwicklung neuer Arzneimittelmoleküle mit verbesserten Stabilitätsprofilen .

Synthese- und Dockingstudien

Verbindungen mit dem 1,2,4-Oxadiazol-Rest wurden synthetisiert und durch verschiedene analytische Methoden strukturell bestätigt. Sie wurden auch Docking-Studien unterzogen, um ihre Wechselwirkung mit biologischen Zielmolekülen vorherzusagen. Dies deutet auf mögliche Anwendungen im Arzneimittel-Design und der -entwicklung für "this compound" hin .

Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BioInterface Research - 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review MDPI - Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery BMC Chemistry - Design, synthesis, and biological activity of novel 1,2,4-oxadiazole… BMC Chemistry - Synthesis, biological evaluation and docking studies of 1,2,4…

Wirkmechanismus

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which include this compound, have a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-oxadiazole derivatives are generally influenced by their chemical structure .

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have a variety of effects, such as antibacterial, antiviral, and anti-leishmanial activities .

Action Environment

The action of 1,2,4-oxadiazole derivatives can be influenced by a variety of factors, including the presence of other compounds, temperature, ph, and the specific characteristics of the biological system in which they are acting .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

Substitution Reactions: The phenyl group is introduced through substitution reactions, often using halogenated benzene derivatives.

Amination: The methanamine group is introduced via amination reactions, where the oxadiazole derivative is reacted with an amine source.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, leading to various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents,

Eigenschaften

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAYLCFATQZTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-84-7 |

Source

|

| Record name | [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

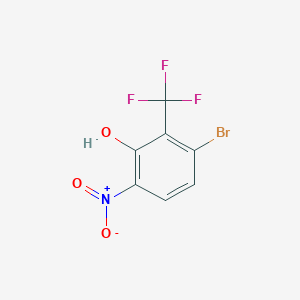

![2-Bromo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1379992.png)

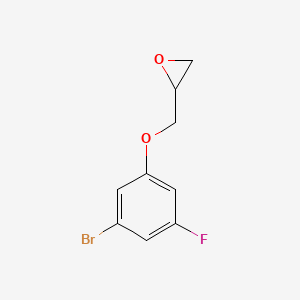

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)